

Evocalcet In Vitro Cell Culture Application Notes and Protocols

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Compound of Interest

Compound Name:	Evocalcet
CAS No.:	870964-67-3
Cat. No.:	B607391

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation oral calcimimetic agent that functions as an allosteric activator of the calcium-sensing receptor (CaSR).[1] It is designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2] **Evocalcet** enhances the sensitivity of the CaSR in the parathyroid glands to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH).[1][2] Compared to its predecessor, cinacalcet, **Evocalcet** exhibits a more favorable pharmacokinetic profile and fewer gastrointestinal side effects.[2][3] In vitro studies are crucial for elucidating the mechanism of action and characterizing the pharmacological profile of **Evocalcet**. This document provides detailed protocols for in vitro cell culture experiments to assess the activity of **Evocalcet** on the human CaSR.

Mechanism of Action

Evocalcet is a positive allosteric modulator of the CaSR, a G-protein coupled receptor.[4][5] By binding to the transmembrane domain of the CaSR, **Evocalcet** increases the receptor's

sensitivity to extracellular calcium.[2] This potentiation of CaSR signaling leads to a downstream cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid gland cells.[1][3] In vitro, the activation of the CaSR by **Evocalcet** can be measured by the increase in intracellular calcium concentration ($[Ca^{2+}]_i$).[5][6]

Data Presentation

Quantitative In Vitro Data for Evocalcet

Parameter	Cell Line	Value	Reference
EC ₅₀ for $[Ca^{2+}]_i$ increase	hCaSR-HEK293	92.7 nM	[5][7][8][9]
Concentration Range Tested	hCaSR-HEK293	3 - 30,000 nM	[4][6]
Effect on Cell Viability (IC ₅₀)	HCAR and CCL39	> 50 μ M	[10]

Experimental Protocols

Protocol 1: Assessment of Evocalcet's Agonistic Activity on the Human Calcium-Sensing Receptor (CaSR) in HEK293 Cells

This protocol details the methodology to determine the in vitro potency of **Evocalcet** by measuring its effect on intracellular calcium concentration in HEK293 cells stably expressing the human CaSR (hCaSR-HEK293).[4][6]

Materials and Reagents:

- HEK293 cells stably transfected with human CaR (hCaR-HEK293)[4][6]
- Dulbecco's Modified Eagle Medium (DMEM)[4][6]
- Fetal Bovine Serum (FBS)[4][6]
- Hygromycin B[4][6]

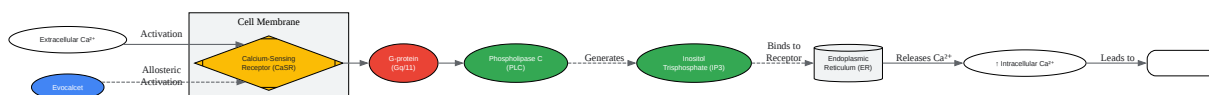
- **Evocalcet**[4][6]
- Dimethyl sulfoxide (DMSO)[4][6]
- HEPES buffer[4][6]
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- 96-well plates[4][6]
- Multi-label plate reader capable of fluorescence measurement[5]

Procedure:

- Cell Culture and Maintenance:
 - Culture hCaR-HEK293 cells in DMEM supplemented with 10% FBS and 50 mg/mL hygromycin B in a humidified incubator at 37°C with 5% CO₂. [4][6]
 - Subculture the cells every 2-3 days to maintain logarithmic growth.
- Preparation of **Evocalcet** Solutions:
 - Prepare a stock solution of **Evocalcet** in DMSO. [4][6]
 - On the day of the experiment, dilute the **Evocalcet** stock solution with HEPES buffer to prepare a series of working solutions with 9-point concentrations ranging from 3 nM to 30,000 nM. [4][6]
- Cell Seeding:
 - Harvest hCaR-HEK293 cells using a non-enzymatic cell dissociation solution.
 - Resuspend the cells in DMEM without hygromycin B.
 - Seed the cell suspension into a 96-well plate at an appropriate density and allow them to adhere overnight. [4][6]
- Calcium Indicator Loading:

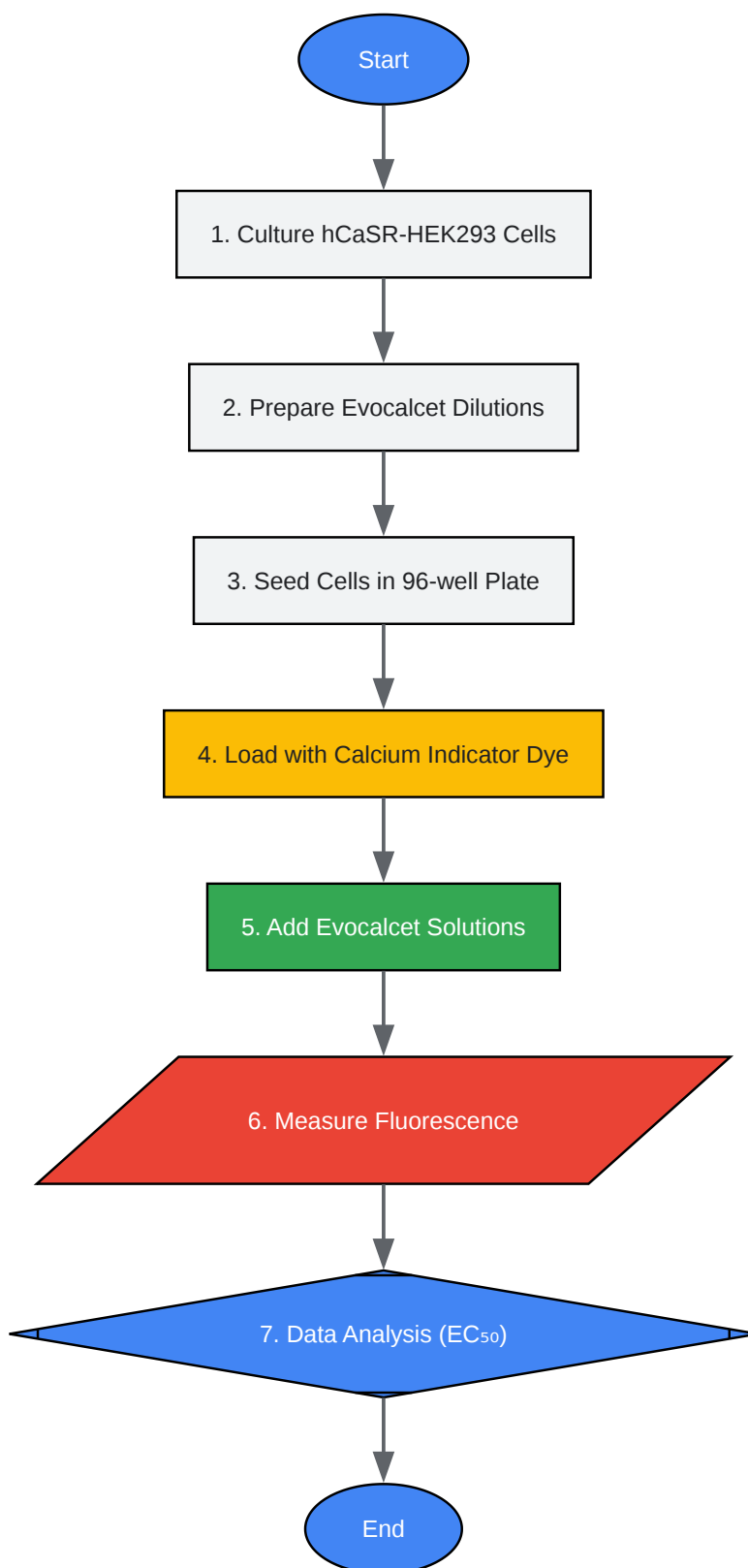
- The following day, remove the culture medium and wash the cells with HEPES buffer.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
- Measurement of Intracellular Calcium:
 - After loading, wash the cells with HEPES buffer to remove excess dye.
 - Add the prepared **Evocalcet** working solutions (from step 2) to the respective wells of the 96-well plate.[4][6]
 - Immediately place the plate in a multi-label plate reader.
 - Measure the fluorescence intensity continuously to determine the change in cytoplasmic Ca^{2+} concentration.[5]
- Data Analysis:
 - Calculate the change in intracellular calcium concentration ($\Delta[\text{Ca}^{2+}]_i$) by subtracting the basal fluorescence from the peak fluorescence observed after the addition of **Evocalcet**.
 - Plot the $\Delta[\text{Ca}^{2+}]_i$ against the logarithm of the **Evocalcet** concentration.
 - Determine the EC_{50} value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations



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Caption: Signaling pathway of **Evocalcet**'s action on the CaSR.



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Caption: Experimental workflow for assessing **Evocalcet**'s in vitro activity.

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